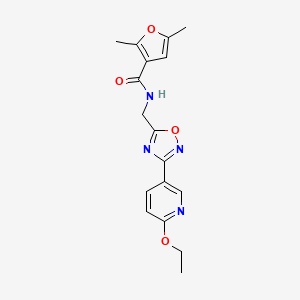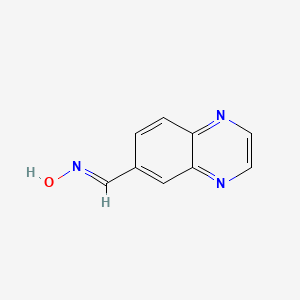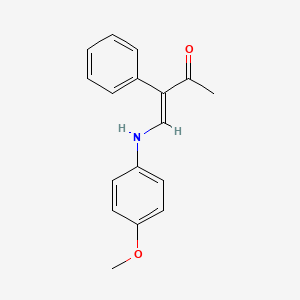
4-(4-甲氧基苯胺基)-3-苯基-3-丁烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one involves the use of precursor compounds in a controlled chemical reaction to form the desired product. In related research, one useful synthon for the synthesis of heterocycles with masked aldehyde functionality is 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, indicating the importance of methoxy and phenyl groups in the synthesis of complex organic molecules (Mahata et al., 2003).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. For compounds similar to 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one, density functional theory (DFT) is often used to optimize the geometry and predict vibrational spectra, which provides insights into the molecular structure and stability (Viji et al., 2020).
Chemical Reactions and Properties
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one can undergo various chemical reactions, contributing to its versatility in synthetic chemistry. For example, catalyst-free synthesis has been employed to produce novel heterocyclic compounds, showcasing the compound's reactivity and potential for creating complex structures (Abdel-Wahab et al., 2023).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for its application in different fields. Studies on related compounds have shown that single crystal X-ray diffraction analysis can reveal detailed information about the crystal packing and hydrogen bonding patterns, which are important for understanding the physical properties (Yong-jian, 2010).
Chemical Properties Analysis
The chemical properties of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one, including reactivity, stability, and functional group transformations, are of significant interest. Research on similar compounds has demonstrated the potential for synthesizing a variety of chemically diverse molecules, highlighting the importance of understanding the fundamental chemical properties for synthetic applications (Cohen & Kosarych, 1980).
科学研究应用
电化学应用
4-(4-甲氧基苯胺基)-3-苯基-3-丁烯-2-酮,是4-(4-羟基苯基)丁烯-2-酮的一个近似变体,已被研究用于其在电化学应用中的潜力。研究人员发现,在镍阴极中在水合乙醇中对类似化合物进行电催化氢化可以导致衍生物如4-(4-甲氧基苯基)丁烯-2-酮的形成,表明其在电化学反应中的潜在用途 (Bryan & Grimshaw, 1997)。
杂环合成
这种化合物还可用于合成各种杂环化合物。一项研究表明,4-(4-甲氧基苯胺基)-3-苯基-3-丁烯-2-酮的衍生物可以作为有效的合成子,用于制备具有掩蔽或未掩蔽醛基功能的五元和六元杂环化合物。这对于在有机化学中开发多样的分子结构具有重要意义 (Mahata et al., 2003)。
氧化降解研究
另一个感兴趣的领域是类似化合物的氧化降解。例如,对相关化合物4-(4-羟基-3-甲氧基苯基)-2-丁酮进行的一项研究揭示了锰过氧化物酶催化氧化的降解途径,这可以帮助理解这类分子的反应性和降解在各种环境中的影响 (Hwang et al., 2008)。
药物研究
在药物研究中,已合成并评估了4-(4-甲氧基苯胺基)-3-苯基-3-丁烯-2-酮的衍生物,以探索其潜在的医药应用。例如,研究已探讨了它们的抗炎性能,表明其在开发新的治疗剂方面具有潜力 (Elias & Rao, 1988)。
晶体结构分析
已分析了类似化合物的晶体结构和性质,以了解它们的分子排列和相互作用。这对于设计具有特定性质的材料以及理解分子化学的基本方面至关重要 (Wang Yong-jian, 2010)。
化学过程中的流动合成
已将流动合成技术应用于类似4-(4-甲氧基苯胺基)-3-苯基-3-丁烯-2-酮的化合物,以实现更高效的生产。这样的研究对于工业规模合成以及改善化学制造过程的效率和可持续性具有重要价值 (Viviano et al., 2011)。
安全和危害
属性
IUPAC Name |
(E)-4-(4-methoxyanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)17(14-6-4-3-5-7-14)12-18-15-8-10-16(20-2)11-9-15/h3-12,18H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFAYYOSQNBDSP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)
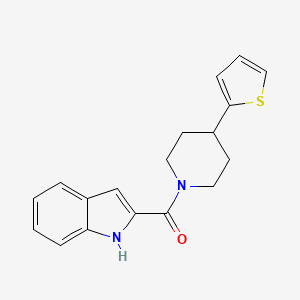


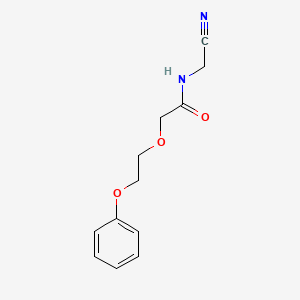
![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)
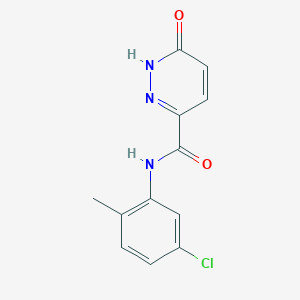
![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
